Cas no 1777-57-7 (Ethanone,1-(4-bromophenyl)-2-(triphenylphosphoranylidene)-)

Ethanone,1-(4-bromophenyl)-2-(triphenylphosphoranylidene)- structure
1777-57-7 structure
Product Name:Ethanone,1-(4-bromophenyl)-2-(triphenylphosphoranylidene)-
Numero CAS:1777-57-7
MF:C26H20BrOP
MW:459.314167022705
CID:227491
PubChem ID:265907
Update Time:2025-04-19

Ethanone,1-(4-bromophenyl)-2-(triphenylphosphoranylidene)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethanone,1-(4-bromophenyl)-2-(triphenylphosphoranylidene)-
    • 1-(3-chloropropyl)-3-cyclohexylurea
    • 1-(4-bromophenyl)-2-(4-methoxyphenyl)acetylene
    • 1-(4-bromophenyl)-2-(triphenylphosphoranylidene)ethanone
    • 1-bromo-4-(2-(4-methoxyphenyl)ethynyl)benzene
    • 1-bromo-4-[(4-methoxyphenyl)ethynyl]benzene
    • 1-bromo-4-< (4-methoxyphenyl)ethynyl> benzene
    • 1-methoxy-4-(4'-bromophenylethynyl)benzene
    • 4-bromobenzoylmethylidenetriphenylphosphorane
    • AGN-PC-00EKDU
    • CTK0E1842
    • p-bromobenzoylmethylidenetriphenylphosphorane
    • NSC-102615
    • SCHEMBL11397350
    • p-bromobenzoylmethylenetriphenylphosphorane
    • NSC102615
    • 1-(4-Bromophenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one
    • 1777-57-7
    • DTXSID50938980
    • Inchi: 1S/C26H20BrOP/c27-22-18-16-21(17-19-22)26(28)20-29(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-20H
    • Chiave InChI: AJLIJKVJANLXFF-UHFFFAOYSA-N
    • Sorrisi: BrC1C=CC(=CC=1)C(C=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)=O

Proprietà calcolate

  • Massa esatta: 458.0436
  • Massa monoisotopica: 458.04351g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 5
  • Complessità: 521
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.9
  • Superficie polare topologica: 17.1Ų

Proprietà sperimentali

  • PSA: 17.07
Fornitori consigliati
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti